molecular formula C10H10N2O2S2 B11861894 N-cyclopropylbenzo[d]thiazole-2-sulfonamide

N-cyclopropylbenzo[d]thiazole-2-sulfonamide

Cat. No.: B11861894
M. Wt: 254.3 g/mol
InChI Key: UQPQZWZQBLAFPV-UHFFFAOYSA-N
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Description

N-Cyclopropylbenzo[d]thiazole-2-sulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology, fused with a sulfonamide functional group. While specific biological data for this exact analog is limited, research on closely related structural families indicates promising avenues for investigation. Sulfonamide-bearing heterocycles, particularly those incorporating the benzothiazole motif, are extensively studied for their potent biological activities . These include documented antimicrobial and antitubercular properties in related molecular frameworks, with some derivatives showing activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis . Furthermore, structural analogs have demonstrated significant potential as enzyme inhibitors , showing efficacy against targets such as urease, α-glucosidase, and α-amylase, which are relevant for managing metabolic disorders and bacterial infections . The mechanism of action for sulfonamide-containing compounds often involves targeted enzyme inhibition. For instance, some classical sulfonamide antibiotics act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . The specific profile of this compound is likely influenced by the N-cyclopropyl substitution, a moiety known to fine-tune a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to further explore its potential as a key intermediate in the synthesis of novel bioactive molecules or as a probe for biochemical studies .

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

N-cyclopropyl-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C10H10N2O2S2/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2

InChI Key

UQPQZWZQBLAFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-Aminobenzo[d]thiazole

The direct sulfonylation of 2-aminobenzo[d]thiazole with sulfonyl chlorides is a widely adopted method. In a representative procedure:

  • Reagents : 2-Aminobenzo[d]thiazole (1 equiv.), cyclopropanesulfonyl chloride (1.1 equiv.), sodium acetate (1.5 equiv.), distilled water.

  • Conditions : Heated at 80–85°C for 4–6 hours under stirring.

  • Workup : The product precipitates as a solid, filtered, and recrystallized from ethanol.

This method yields N-cyclopropylbenzo[d]thiazole-2-sulfonamide in 70–80% purity, contingent on the electrophilicity of the sulfonyl chloride. Side products, such as disulfonamides, are minimized by controlling stoichiometry and reaction time.

Alternative Pathways via Intermediate Alkylation

Post-Sulfonylation Alkylation

Catalytic Methods and Green Chemistry

Base-Catalyzed Condensation

A patent detailing N-cyclohexyl-2-benzothiazolesulfenamide synthesis offers transferable insights:

  • Catalyst : Sodium hydroxide (10 wt% of substrate).

  • Conditions : React benzothiazole disulfide with cyclopropylamine at 35–40°C for 1–2 hours.

  • Workup : Filtrate concentration under reduced pressure recovers reusable catalyst.

While originally for sulfenamides, adapting this protocol with sulfonyl chlorides and elevated temperatures (80–85°C) may facilitate sulfonamide formation.

Advanced Coupling Strategies

Azide-Mediated Coupling

Inspired by benzothiazole-carbohydrazide routes:

  • Step 1 : Convert 2-aminobenzo[d]thiazole to its azide derivative using sodium nitrite in acetic acid.

  • Step 2 : Couple with cyclopropanesulfonamide via a Curtius rearrangement.

This method, though laborious, achieves 60–70% yields and high regioselectivity.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct SulfonylationCyclopropanesulfonyl chloride, NaOAc80–85°C, 6 h70–80%>90%
Post-SulfonylationSO₂Cl₂, Cyclopropylamine0–5°C, 2 h65–75%85–90%
Catalytic AlkylationNaOH, Cyclopropylamine35–40°C, 2 h60–70%80–85%
Azide CouplingNaN₃, CyclopropanesulfonamideReflux, 4 h60–70%>95%

Key Findings :

  • Direct sulfonylation offers the highest efficiency but requires accessible sulfonyl chlorides.

  • Catalytic methods enhance sustainability but necessitate post-reaction purification.

  • Azide routes provide superior purity at the expense of multi-step complexity.

Challenges and Optimization Strategies

Cyclopropane Reactivity

The strained cyclopropane ring poses steric and electronic challenges. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

  • Employing bulky bases (e.g., TBAH) to deprotonate sulfonamides selectively.

Byproduct Mitigation

  • Disulfonamides : Controlled stoichiometry (1:1 amine-to-sulfonyl chloride ratio) and low temperatures minimize bis-adduct formation.

  • Oxidation Byproducts : Inert atmospheres (N₂ or Ar) prevent sulfoxide/sulfone generation during sulfonylation .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylbenzo[d]thiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-cyclopropylbenzo[d]thiazole-2-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases, particularly due to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis12.5 µg/mL

These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For example, it was tested on human breast cancer cells (MCF-7), demonstrating a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment . This positions the compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of this compound. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Evaluation

  • Objective : To assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

  • Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : The compound showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Case Study 3: Anti-inflammatory Study

  • Objective : To investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50%, highlighting its therapeutic potential against inflammation .

Mechanism of Action

The mechanism of action of N-cyclopropylbenzo[d]thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropylbenzo[d]thiazole-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-cyclopropylbenzo[d]thiazole-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a thiazole ring. The thiazole moiety is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have explored the cytotoxic effects of thiazole-based sulfonamides, including this compound. In vitro assays have demonstrated that compounds with similar structures can significantly reduce the viability of cancer cell lines. For instance, a study reported that certain thiazole-sulfanilamide derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin against MCF-7 breast cancer cells .

Table 1: Cytotoxicity of Thiazole-Sulfonamide Derivatives

CompoundCell LineIC50 (µg/ml)
M3MCF-718.53
M4MCF-722.00
M5MCF-715.00

These findings suggest that modifications on the thiazole ring can enhance the anticancer properties of sulfonamide derivatives.

Neuroprotective Effects

Another area of interest is the potential neuroprotective activity of this compound against Alzheimer's disease. A recent study demonstrated that thiazole-bearing sulfonamides showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. One derivative exhibited an IC50 value of 0.10 µM for AChE, which is markedly lower than that of donepezil, a standard treatment for Alzheimer's .

Table 2: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Analog 10.100.20
Donepezil2.164.50

These results indicate that this compound may offer a promising avenue for developing new treatments for neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Inhibition of Dihydropteroate Synthase : Like other sulfonamides, this compound likely interferes with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thus inhibiting dihydropteroate synthase .
  • Enzyme Inhibition in Cancer Cells : The compound's structural features enable it to bind effectively to target proteins involved in cancer cell proliferation, leading to reduced viability .
  • Cholinesterase Inhibition : The significant inhibition of AChE and BuChE suggests a dual mechanism where the compound may enhance cholinergic transmission while simultaneously preventing neurodegeneration .

Case Studies and Research Findings

Several studies have examined the synthesis and biological evaluation of this compound and related compounds:

  • A study focused on synthesizing novel thiazole derivatives reported promising anticancer activity, indicating that structural modifications could lead to enhanced biological effects .
  • Research on anti-Alzheimer's agents highlighted the potential for these compounds to serve as effective treatments with fewer side effects compared to conventional therapies .

Q & A

Q. What are the established synthetic routes for N-cyclopropylbenzo[d]thiazole-2-sulfonamide?

The synthesis typically involves cyclopropylation of amines, coupling reactions for introducing heterocyclic moieties (e.g., thiophene), and sulfonamide formation. Multi-step protocols often employ palladium catalysts for cross-coupling or acid-catalyzed cyclization. For example, cyclopropyl groups can be introduced via [3+2] cycloaddition, while sulfonamide linkages are formed using sulfonyl chlorides under basic conditions. Reaction optimization may require temperature control (e.g., 60–100°C) and inert atmospheres .

Q. How is the molecular structure of this compound confirmed?

Structural characterization relies on 1H/13C NMR for identifying proton/carbon environments (e.g., aromatic thiazole protons at δ 7.5–8.5 ppm), X-ray crystallography for bond geometry (e.g., cyclopropane ring strain), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Dihedral angles between the cyclopropyl and thiazole rings, critical for bioactivity, are determined via crystallography .

Q. What factors influence the compound’s stability during storage and reactions?

Stability is affected by:

  • Substituent electronic effects : Electron-withdrawing groups on the thiazole ring enhance sulfonamide hydrolysis resistance.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents may accelerate degradation.
  • Storage conditions : Lyophilized forms stored at -20°C in inert atmospheres prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Yield optimization employs Design of Experiments (DoE) to screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents, and stoichiometry. In situ monitoring (e.g., FTIR, TLC) identifies side reactions, while microwave-assisted synthesis reduces reaction times. For example, coupling reactions achieve >80% yields with 5 mol% Pd catalyst in toluene at 80°C .

Q. What computational methods predict the compound’s bioactivity and target interactions?

Molecular docking (AutoDock, Glide) models binding to enzymes like cyclooxygenase-2 (COX-2), while molecular dynamics (MD) simulations assess complex stability. QSAR models correlate substituent electronegativity with antimicrobial IC₅₀ values. For instance, docking studies suggest the sulfonamide group forms hydrogen bonds with ATP-binding pockets in kinase targets .

Q. How should contradictions in biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values across assays) require:

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion.
  • Purity analysis : Use HPLC-MS to rule out impurities (>98% purity threshold).
  • Structural analogs : Compare activities of derivatives to isolate pharmacophore contributions .

Q. What strategies analyze substituent effects on reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ on thiazole) increase electrophilicity, enhancing nucleophilic substitution rates.
  • Steric hindrance from bulky cyclopropyl substituents reduces enzymatic metabolism, prolonging half-life.
  • Hydrogen-bond donors (e.g., -OH) improve solubility but may reduce membrane permeability. These effects are quantified via Hammett plots and free-energy perturbation (FEP) simulations .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies involve:

  • Systematic substituent variation : Synthesize derivatives with halogen, alkyl, or aryl groups at the 4-position of the thiazole ring.
  • In vitro screening : Test against panels (e.g., NCI-60 cancer lines) to identify potency trends.
  • ADMET profiling : Assess logP, cytochrome P450 inhibition, and plasma stability to prioritize lead compounds .

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